molecular formula C20H15FN4O4S2 B12182917 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide

Cat. No.: B12182917
M. Wt: 458.5 g/mol
InChI Key: FMMVCUHGVHHFDB-UHFFFAOYSA-N
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Description

The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide is a synthetic small molecule featuring a pyridazinone core substituted with a 2-fluorophenyl group at the 3-position and an acetamide linker conjugated to a methylsulfonyl-substituted benzothiazolylidene moiety.

Properties

Molecular Formula

C20H15FN4O4S2

Molecular Weight

458.5 g/mol

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C20H15FN4O4S2/c1-31(28,29)12-6-7-16-17(10-12)30-20(22-16)23-18(26)11-25-19(27)9-8-15(24-25)13-4-2-3-5-14(13)21/h2-10H,11H2,1H3,(H,22,23,26)

InChI Key

FMMVCUHGVHHFDB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a fluorophenyl group, typically using a halogenation reaction followed by nucleophilic substitution.

    Formation of the Benzothiazole Moiety: This can be synthesized through the condensation of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Coupling of the Two Fragments: The final step involves the coupling of the pyridazinone and benzothiazole fragments through an amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups in the pyridazinone ring, leading to the formation of alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that modifications in the pyridazinone structure can enhance its potency against specific cancer types, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies have revealed that it acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. This selectivity suggests a potentially safer profile with fewer gastrointestinal side effects compared to traditional NSAIDs .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has shown significant analgesic activity in animal models. Comparative studies with standard analgesics like aspirin indicate that it may provide effective pain relief with a favorable safety profile .

Pesticidal Activity

Compounds similar to 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide have been explored for their potential as pesticides. Their ability to disrupt biological processes in pests can lead to effective pest control solutions that are essential for sustainable agriculture .

Plant Growth Regulation

Some derivatives of pyridazinones have been investigated for their role as plant growth regulators. These compounds can influence growth patterns and enhance resistance to environmental stressors, thereby improving crop yields .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. The presence of the fluorophenyl and benzothiazole moieties contributes significantly to its biological activity. Modifications to these groups can lead to variations in potency and selectivity against target enzymes or receptors .

Case Studies

StudyFindings
Asif et al., 2012Synthesized several pyridazinone derivatives showing potent anti-inflammatory activity exceeding that of indomethacin .
Gokce et al., 2015Evaluated analgesic and anti-inflammatory effects of pyridazinone derivatives; some exhibited better efficacy than acetylsalicylic acid .
Baytas et al., 2020Investigated antipyrine/pyridazinone hybrids; demonstrated significant analgesic effects in vivo .

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in key biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 2: Comparison of Benzothiazole Acetamide Derivatives

Compound Name Benzothiazole Substituent Aryl Group on Acetamide
Target Compound 6-methylsulfonyl 3-(2-fluorophenyl)-6-oxopyridazin-1-yl
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 6-trifluoromethyl 3-methoxyphenyl
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-trifluoromethyl Phenyl

Spectroscopic and Analytical Methods

Structural elucidation of such compounds typically employs UV, ¹H-NMR, and ¹³C-NMR spectroscopy, as demonstrated in studies isolating natural products like Zygocaperoside and Isorhamnetin-3-O glycoside . These techniques would similarly confirm the target compound’s regiochemistry and tautomeric forms, particularly the (2Z)-configuration of the benzothiazolylidene moiety.

Key Research Findings and Implications

  • Substituent Effects : The 2-fluorophenyl group may enhance metabolic stability compared to 4-fluorophenyl analogs due to reduced susceptibility to oxidative metabolism .
  • Benzothiazole Modifications : Methylsulfonyl groups are less electron-withdrawing than trifluoromethyl groups, which could modulate the benzothiazole’s π-π stacking interactions in target binding pockets .
  • Pharmacological Potential: While explicit data for the target compound are unavailable, its structural resemblance to patented benzothiazole derivatives suggests possible applications in kinase inhibition or inflammation pathways .

Biological Activity

The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a pyridazinone ring and a benzothiazole moiety, suggest a multifaceted interaction with biological targets, making it an interesting candidate for medicinal chemistry.

Molecular Characteristics

  • Molecular Formula : C20H15FN4O4S2
  • Molecular Weight : 458.5 g/mol
  • IUPAC Name : 2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
  • InChI Key : FMMVCUHGVHHFDB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The structural components allow for high-affinity binding to these targets, potentially modulating their activity and leading to various biological effects. Notably, the presence of fluorine and the benzothiazole moiety may enhance the compound's pharmacological profile by improving solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds bearing the pyridazinone structure often exhibit significant antibacterial and antifungal properties . For instance:

  • Antibacterial Effects : Studies have shown that derivatives of pyridazinones can effectively inhibit both Gram-positive and Gram-negative bacteria. The compound's unique structure likely contributes to its effectiveness against pathogens such as E. coli and Staphylococcus aureus .
  • Antifungal Effects : Similar investigations into antifungal activity have demonstrated promising results against strains like Candida albicans, indicating a broad spectrum of antimicrobial action .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cell lines to assess the safety profile of this compound. For example, in studies involving L929 fibroblast cells, certain derivatives showed varying degrees of cytotoxicity, suggesting that while some compounds may be effective therapeutics, careful consideration of their toxicity is essential .

Synthesis and Evaluation

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multiple synthetic steps:

  • Formation of the Pyridazinone Ring : Achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of the Fluorophenyl Group : Accomplished via halogenation followed by nucleophilic substitution.
  • Benzothiazole Moiety Formation : Synthesized through condensation reactions with o-aminothiophenol .

Biological Evaluation

In vitro studies have demonstrated that this compound can inhibit specific enzymes or cellular pathways associated with disease states. For example:

  • Inhibition assays against enzymes involved in inflammation or microbial resistance pathways have shown promising results, indicating potential therapeutic applications in treating infections or inflammatory diseases .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against Gram-positive/negative bacteria
AntifungalActive against Candida albicans
CytotoxicityVarying effects on L929 fibroblast cells
Enzyme InhibitionPotential inhibition of key metabolic enzymes

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